molecular formula C11H12N2O2 B12119864 2,3-Dihydro-8-methoxy-4-methyl-1H-1,5-benzodiazepin-2-one

2,3-Dihydro-8-methoxy-4-methyl-1H-1,5-benzodiazepin-2-one

Cat. No.: B12119864
M. Wt: 204.22 g/mol
InChI Key: HCWXFJRNUPKVOP-UHFFFAOYSA-N
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Description

2,3-Dihydro-8-methoxy-4-methyl-1H-1,5-benzodiazepin-2-one is a heterocyclic compound belonging to the benzodiazepine family Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-8-methoxy-4-methyl-1H-1,5-benzodiazepin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-8-methoxy-2,3-dihydro-1H-1,5-benzodiazepin-2-one with N-chlorosuccinimide, leading to the formation of 3-chloro and 3,3-dichloro derivatives . Another method involves the use of sulfuryl chloride, which results in the formation of 4-chloromethyl and 3,3-dichloro-4-methyl derivatives .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-8-methoxy-4-methyl-1H-1,5-benzodiazepin-2-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    N-chlorosuccinimide: Used for chlorination reactions.

    Sulfuryl chloride: Another reagent for chlorination, leading to different chlorinated products.

Major Products Formed

Scientific Research Applications

2,3-Dihydro-8-methoxy-4-methyl-1H-1,5-benzodiazepin-2-one has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various benzodiazepine derivatives.

    Biology: Studied for its potential biological activities, including interactions with biological targets.

    Medicine: Investigated for its potential pharmacological properties, such as anxiolytic and sedative effects.

Mechanism of Action

The exact mechanism of action of 2,3-Dihydro-8-methoxy-4-methyl-1H-1,5-benzodiazepin-2-one is not well-documented. like other benzodiazepines, it is likely to interact with the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. This interaction enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-8-methoxy-4-methyl-1H-1,5-benzodiazepin-2-one is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzodiazepines

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

8-methoxy-4-methyl-1,3-dihydro-1,5-benzodiazepin-2-one

InChI

InChI=1S/C11H12N2O2/c1-7-5-11(14)13-10-6-8(15-2)3-4-9(10)12-7/h3-4,6H,5H2,1-2H3,(H,13,14)

InChI Key

HCWXFJRNUPKVOP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)OC)NC(=O)C1

Origin of Product

United States

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